2-((3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-(pyrrolidin-1-yl)ethanone
Description
2-((3-Benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-(pyrrolidin-1-yl)ethanone is a heterocyclic compound featuring a triazolopyrimidine core fused with a benzyl group at position 3 and a thioether-linked pyrrolidinyl ethanone moiety at position 5. This structure combines a planar aromatic system with a flexible pyrrolidine ring, making it a candidate for targeting enzymes or receptors requiring both hydrophobic and polar interactions.
Properties
IUPAC Name |
2-(3-benzyltriazolo[4,5-d]pyrimidin-7-yl)sulfanyl-1-pyrrolidin-1-ylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N6OS/c24-14(22-8-4-5-9-22)11-25-17-15-16(18-12-19-17)23(21-20-15)10-13-6-2-1-3-7-13/h1-3,6-7,12H,4-5,8-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLPRSQQQSVXTOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CSC2=NC=NC3=C2N=NN3CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the triazolopyrimidine core. One common approach is the reaction of a suitable pyrimidine derivative with a benzyl halide in the presence of a copper(I) catalyst to form the triazolopyrimidine structure[_{{{CITATION{{{_2{Design, synthesis and biological evaluation of [1,2,3]triazolo4,5-d .... Subsequent thiolation and introduction of the pyrrolidinyl ethanone group can be achieved through further chemical reactions, often requiring specific reagents and controlled reaction conditions.
Industrial Production Methods: On an industrial scale, the production of this compound would involve optimizing the synthetic routes for efficiency and yield. This might include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{_2{Design, synthesis and biological evaluation of [1,2,3]triazolo4,5-d ....
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation reactions might yield corresponding sulfoxides or sulfones, while reduction reactions could produce thioethers or amines.
Scientific Research Applications
The biological applications of this compound primarily stem from its interactions with various molecular targets, leading to significant pharmacological effects.
Anticancer Activity
Research indicates that triazolo[4,5-d]pyrimidine derivatives exhibit notable anticancer properties. For instance, compounds similar to 2-((3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-(pyrrolidin-1-yl)ethanone have shown effectiveness against several cancer cell lines by inducing apoptosis and inhibiting cell proliferation. A study demonstrated that related triazolo derivatives inhibited telomerase activity in gastric cancer cells with significant IC₅₀ values, suggesting potential for further development as anticancer agents .
Antibacterial Properties
Another significant application of this compound is its antibacterial activity. Triazolo derivatives have been reported to exhibit bactericidal effects against gram-positive bacteria. The mechanism often involves the inhibition of bacterial growth through interference with essential cellular processes . This property positions the compound as a candidate for developing new antibiotics in the face of rising antibiotic resistance.
Synthesis and Derivatives
The synthesis of this compound can be achieved through various methodologies involving nucleophilic substitution reactions and cyclization processes. The versatility in its synthesis allows for the exploration of numerous analogs with potentially enhanced biological activities .
Case Studies and Research Findings
Several studies have focused on the pharmacological evaluation of triazolo[4,5-d]pyrimidine derivatives:
- Anticancer Efficacy : A series of studies have highlighted the anticancer potential of compounds derived from the triazolo-pyrimidine framework. For example, derivatives were tested against multiple cancer cell lines (e.g., HEPG2 and MCF7), demonstrating IC₅₀ values significantly lower than standard chemotherapeutics .
- Antimicrobial Activity : In vitro studies have confirmed the effectiveness of certain triazolo derivatives against resistant bacterial strains. These findings underline the need for further exploration into their mechanisms and potential clinical applications .
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Key Observations :
- The target compound’s pyrrolidinyl ethanone group distinguishes it from VAS2870’s benzoxazole and RG7774’s hydroxylated pyrrolidine. This moiety may enhance solubility compared to purely aromatic derivatives .
- Compounds like 9b and 9d () incorporate benzoxazole or morpholine groups, which increase metabolic stability but reduce conformational flexibility compared to the target’s pyrrolidine .
Physicochemical Properties
Limited data exist for the target compound, but inferences can be drawn from analogues:
- Melting Points : Derivatives with rigid substituents (e.g., 9b: 154–155°C, 9d: 130–133°C) exhibit higher melting points than liquid-phase compounds like 9c, suggesting the target’s pyrrolidine may lower crystallinity .
- Solubility: The pyrrolidinyl ethanone group likely improves aqueous solubility compared to tert-butyl (RG7774) or benzoxazole (VAS2870) derivatives, which rely on hydrophobic interactions .
- Synthetic Yield : The target compound’s synthesis may face challenges similar to 9e (89.9% yield) if optimized for nucleophilic substitution at position 7 .
Pharmacological Activity
- Enzyme Inhibition : VAS2870’s benzoxazole sulfide directly quenches reactive oxygen species (ROS), while the target compound’s thioether-pyrrolidine motif may act as a reversible enzyme inhibitor .
- Selectivity: RG7774’s (S)-pyrrolidin-3-ol group confers stereoselective binding to adenosine receptors, whereas the target’s achiral pyrrolidine may broaden target interactions .
- Kinase Targeting: Compound 22 () demonstrates that aminothiophenol substituents enhance kinase affinity, suggesting the target’s ethanone group could mimic ATP’s carbonyl interactions .
Biological Activity
The compound 2-((3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-(pyrrolidin-1-yl)ethanone is a complex heterocyclic compound that has gained attention in medicinal chemistry for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The compound features a triazolopyrimidine core , which is known for its diverse biological activities. The presence of the pyrrolidine moiety enhances its interaction with biological targets. The chemical structure can be summarized as follows:
| Component | Structure |
|---|---|
| Triazolopyrimidine | Triazolopyrimidine |
| Pyrrolidine | Pyrrolidine |
Anticancer Activity
Research indicates that derivatives of triazolopyrimidines exhibit significant anticancer properties . For example, studies have shown that compounds with similar structures can inhibit various cancer cell lines effectively. The IC50 values for related compounds suggest promising anticancer activity comparable to established chemotherapeutics.
Key Findings:
- A study reported IC50 values for related compounds ranging from 3.0 µM to 5.85 µM , indicating potent inhibitory effects against cancer cell proliferation .
- Compounds targeting specific pathways such as tyrosine kinase and mTOR have demonstrated efficacy in inhibiting tumor growth .
The mechanism by which This compound exerts its biological activity is believed to involve modulation of signal transduction pathways. Similar compounds have been shown to stabilize microtubules and affect cellular structures critical for mitosis .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the pharmacological properties of triazolopyrimidine derivatives:
| Structural Feature | Activity |
|---|---|
| Benzyl Group | Enhances binding affinity to target proteins |
| Thioether Linkage | Increases solubility and bioavailability |
| Pyrrolidine Ring | Improves interaction with cellular receptors |
Case Studies
Several studies have evaluated the biological activity of triazolopyrimidine derivatives:
- Study on Neurodegenerative Diseases:
- Antitumor Efficacy:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
